

Application of 6-Methoxypyridine-2,3-diamine dihydrochloride in Medicinal Chemistry

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Compound of Interest

Compound Name: 6-Methoxypyridine-2,3-diamine
dihydrochloride

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Application Notes

Introduction

6-Methoxypyridine-2,3-diamine dihydrochloride is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of fused pyridine scaffolds with significant therapeutic potential. Its vicinal diamine functionality allows for the construction of various heterocyclic rings, most notably imidazopyridines and pyrido[2,3-d]pyrimidines. These core structures are prevalent in a range of biologically active molecules, particularly as potent enzyme inhibitors in oncology.

Key Applications in Drug Discovery

The primary application of 6-Methoxypyridine-2,3-diamine and its analogs lies in the development of targeted cancer therapies. The resulting heterocyclic compounds have shown remarkable efficacy as inhibitors of key signaling proteins that are often dysregulated in cancer, such as Phosphoinositide 3-kinases (PI3Ks), mammalian Target of Rapamycin (mTOR), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

- **PI3K/mTOR Inhibitors:** Derivatives of 6-Methoxypyridine-2,3-diamine are crucial intermediates in the synthesis of potent PI3K/mTOR dual inhibitors. The PI3K/Akt/mTOR

signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Imidazopyridine-based compounds derived from this diamine have demonstrated nanomolar potency against PI3K α , a key isoform in this pathway.[2]

- **PIM-1 Kinase Inhibitors:** The diamine is also a precursor for the synthesis of pyrido[2,3-d]pyrimidine derivatives that act as potent inhibitors of PIM-1 kinase.[3] PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis, and its overexpression is associated with various malignancies. Inhibition of PIM-1 is a promising strategy for cancer treatment.[3]

Structure-Activity Relationships (SAR)

Systematic SAR studies on imidazopyridine derivatives have revealed that modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine core significantly influence their inhibitory activity against PI3K α . For instance, the introduction of a morpholinyl amide substituent at the 2-position and various aryl groups at the 8-position through Suzuki coupling has led to the identification of compounds with nanomolar potency.[2][4]

Data Presentation

Table 1: Inhibitory Activity of Imidazopyridine Derivatives against PI3K α

Compound	PI3K α IC50 (nM)	Antiproliferative Activity (T47D cells, IC50 in μ M)	Antiproliferative Activity (MCF-7 cells, IC50 in μ M)
Compound 35	150	7.9	9.4
PIK-75 (Control)	-	-	-

Note: Data extracted from a study on 2,6,8-substituted Imidazo[1,2-a]pyridine derivatives.[2]

Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against PIM-1 Kinase

Compound	PIM-1 Kinase IC50 (nM)	Cytotoxicity (MCF-7 cells, IC50 in µM)	Cytotoxicity (HepG2 cells, IC50 in µM)
Compound 4	11.4	0.57	1.13
Compound 10	17.2	-	-
Compound 6	34.6	-	-
Compound 11	21.4	1.31	0.99
Staurosporine (Control)	16.7	-	-
Note: Data extracted from a study on novel bioactive pyrido[2,3-d]pyrimidine derivatives.[3]			

Experimental Protocols

Protocol 1: Synthesis of **6-Methoxypyridine-2,3-diamine dihydrochloride**

This protocol describes a common method for the preparation of the title compound from 2-amino-6-methoxy-3-nitropyridine.

Materials:

- 2-amino-6-methoxy-3-nitropyridine
- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated hydrochloric acid (HCl)
- Ethanol

Procedure:

- Dissolve 2-amino-6-methoxy-3-nitropyridine in concentrated hydrochloric acid.
- Cool the resulting solution to 15°C.
- Slowly add stannous chloride dihydrate to the cooled solution.
- Heat the reaction mixture to 35-40°C and stir for 5-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to 20°C and stir for one hour.
- Filter the resulting precipitate and dry to obtain 2,3-diamino-6-methoxypyridine dihydrochloride.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-based PI3K α Inhibitor (Compound 35)

This protocol outlines the multi-step synthesis of a potent PI3K α inhibitor starting from a 2-aminopyridine derivative. While not directly starting from 6-methoxypyridine-2,3-diamine, it illustrates the general approach for constructing the imidazopyridine scaffold.

Step 1: Bromination of 2-aminopyridine derivative

- To a solution of the 2-aminopyridine derivative in DMF, add N-Bromosuccinimide (NBS).
- Stir the reaction mixture to obtain the 2-amino-3-bromo-pyridine derivative.

Step 2: Cyclization to form the Imidazo[1,2-a]pyridine core

- React the 2-amino-3-bromo-pyridine derivative with ethyl 3-bromopyruvate to yield the ethyl 8-bromo-Imidazo[1,2-a]pyridine-2-carboxylate derivative.^[4]

Step 3: Hydrolysis of the ester

- Hydrolyze the ethyl ester using NaOH to obtain the corresponding carboxylic acid.^[4]

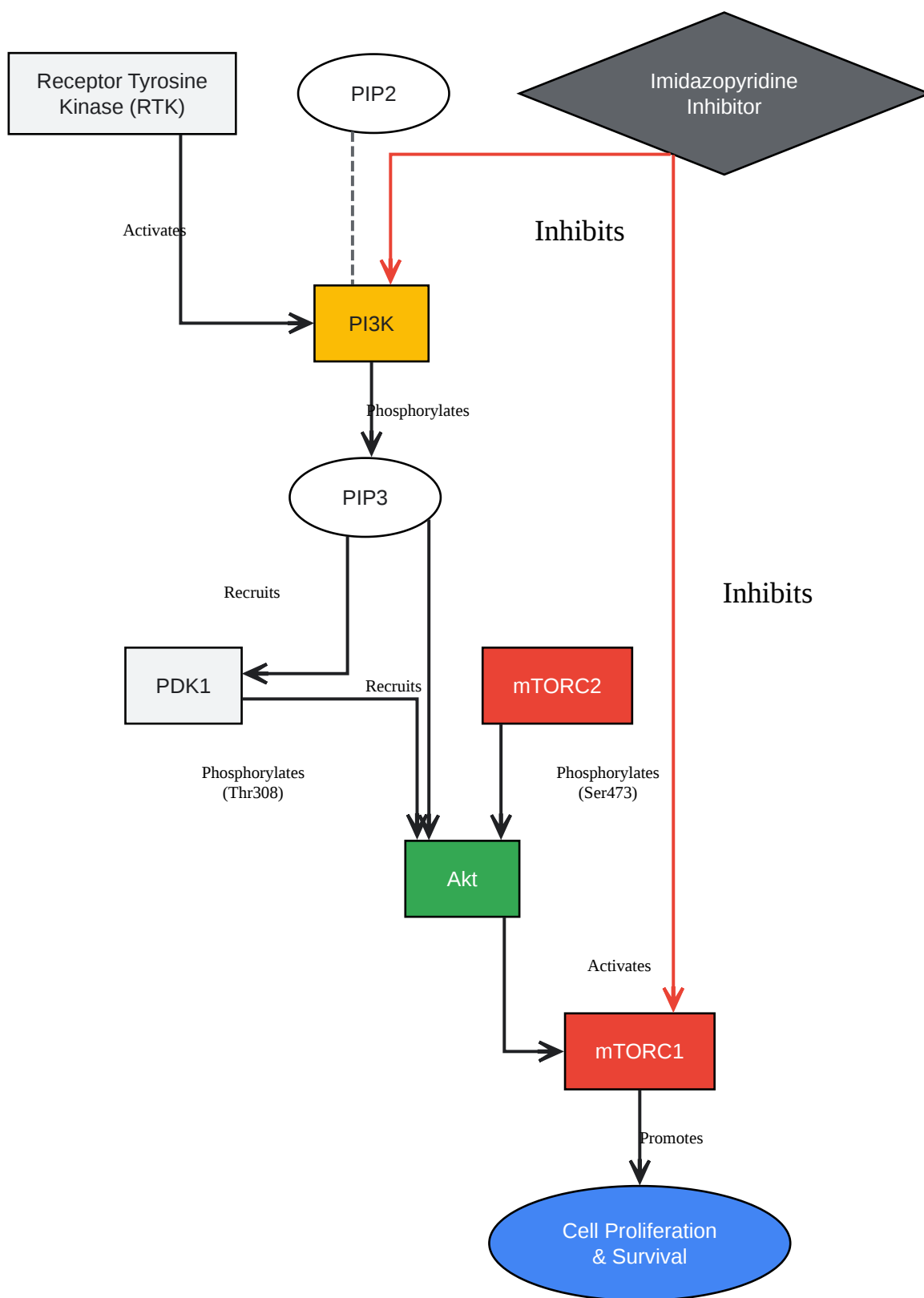
Step 4: Amidation

- Couple the carboxylic acid with the desired amine (e.g., piperidine) using a coupling reagent like HBTU in DMF to form the amide.^[4]

Step 5: Suzuki Coupling

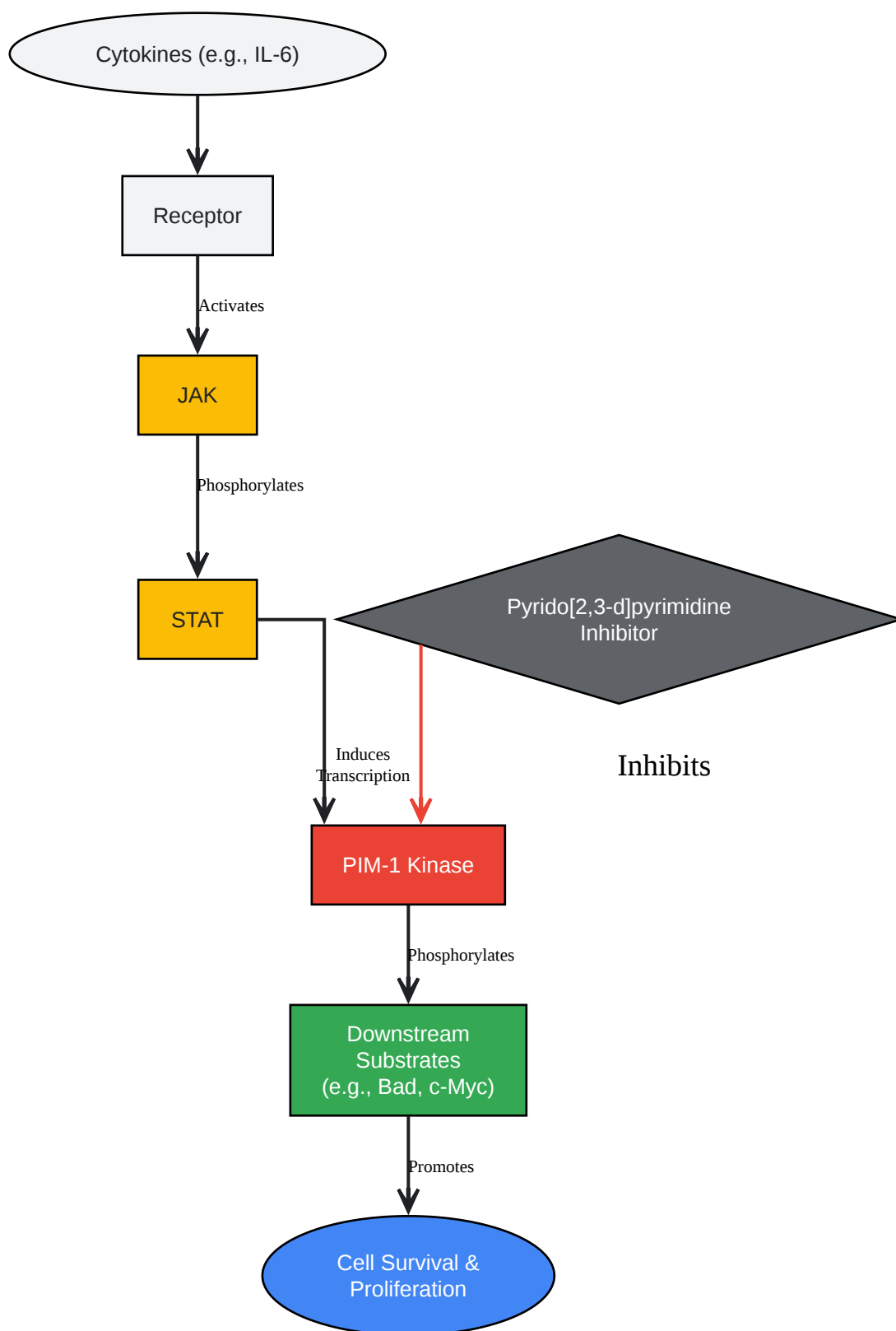
- React the 8-bromo-imidazo[1,2-a]pyridine derivative with an appropriate boronic acid or ester in the presence of a palladium catalyst to introduce the final substituent at the 8-position, yielding the target compound 35.^[4]

Mandatory Visualization



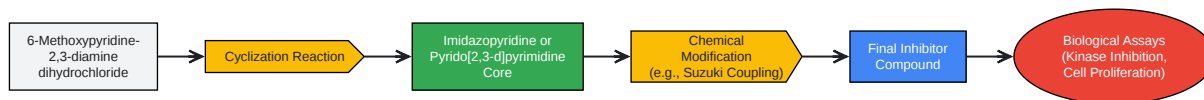
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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.



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Caption: PIM-1 Kinase signaling pathway and point of inhibition.



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Caption: General experimental workflow for inhibitor synthesis.

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